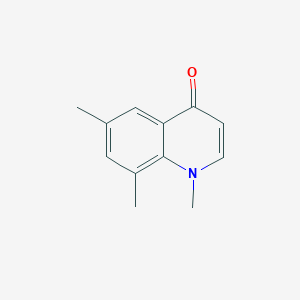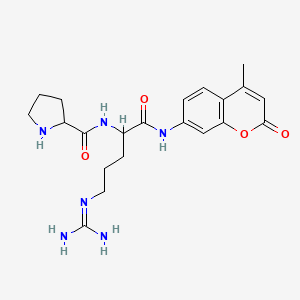![molecular formula C22H19ClN2 B12109757 1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is a complex organic compound featuring a unique structure that combines elements of phenyl and chloro-phenyl groups with a diaza-cyclopenta[cd]azulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene typically involves multi-step organic reactions. One common method starts with the preparation of the diaza-cyclopenta[cd]azulene core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenyl and chloro-phenyl groups are then introduced via electrophilic aromatic substitution reactions.
Example Synthetic Route:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the diaza-cyclopenta[cd]azulene core.
Electrophilic Aromatic Substitution: The phenyl and chloro-phenyl groups are introduced using electrophilic aromatic substitution reactions, typically involving reagents such as chlorobenzene and phenylboronic acid.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale electrophilic aromatic substitution reactions. Additionally, industrial methods would focus on efficient purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene and phenylboronic acid in the presence of a palladium catalyst for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs of the compound.
Applications De Recherche Scientifique
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Methyl-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene: Contains a methyl group instead of a chloro group, potentially altering its chemical properties.
Uniqueness
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is unique due to the presence of both phenyl and chloro-phenyl groups, which can influence its electronic properties and reactivity. The chloro substituent, in particular, can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C22H19ClN2 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C22H19ClN2/c23-18-11-9-16(10-12-18)20-14-24-15-21(17-6-2-1-3-7-17)25-13-5-4-8-19(20)22(24)25/h1-3,6-7,9-12,14-15H,4-5,8,13H2 |
Clé InChI |
URQFWAQABCLOOS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=CN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)


![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)



![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)
![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)


